molecular formula C30H31NO5S B1675605 6-(4-Methylsulfonyl-phenyl)-5-[4-(2-piperidin-1-ylethoxy)phenoxy]naphthalen-2-OL CAS No. 648904-56-7

6-(4-Methylsulfonyl-phenyl)-5-[4-(2-piperidin-1-ylethoxy)phenoxy]naphthalen-2-OL

Cat. No.: B1675605
CAS No.: 648904-56-7
M. Wt: 517.6 g/mol
InChI Key: NJVFOFMHUJJIMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LY2066948 is a selective estrogen receptor modulator.

Properties

648904-56-7

Molecular Formula

C30H31NO5S

Molecular Weight

517.6 g/mol

IUPAC Name

6-(4-methylsulfonylphenyl)-5-[4-(2-piperidin-1-ylethoxy)phenoxy]naphthalen-2-ol

InChI

InChI=1S/C30H31NO5S/c1-37(33,34)27-13-5-22(6-14-27)28-15-7-23-21-24(32)8-16-29(23)30(28)36-26-11-9-25(10-12-26)35-20-19-31-17-3-2-4-18-31/h5-16,21,32H,2-4,17-20H2,1H3

InChI Key

NJVFOFMHUJJIMB-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C3=C(C=C2)C=C(C=C3)O)OC4=CC=C(C=C4)OCCN5CCCCC5

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C3=C(C=C2)C=C(C=C3)O)OC4=CC=C(C=C4)OCCN5CCCCC5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LY 2066948
LY-2066948
LY2066948

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Dissolve the product of Example 2 (6.45 g, 11.4 mmol) in dichloromethane (200 mL) and cool to 3° C. in an ice bath. Treat this solution with neat BBr3 (5.4 mL, 57 mmol), dropwise over 5 minutes, and stir for 3 hours at 0 to 10° C. Slowly pour the reaction mixture into a 1-liter separatory funnel containing saturated aqueous NaHCO3 (300 mL) and ice. Dilute the two-phase mixture with a solution of 7.5% MeOH in ethyl acetate (EtOAc, 400 mL) and brine (100 mL). Separate the layers and back extract the aqueous layer with 5% MeOH in EtOAc (2×150 mL). Wash the combined organic layers with brine (100 mL), dry (Na2SO4), filter and evaporate to obtain 5.3 g of crude product. Chromatograph the residue on a SiO2 column eluting the material with methanol in dichloromethane (2.5 to 12%) to give 4.99 grams of the title compound (85%). Dry at 45° C. (<2 mm of Hg) for 18 hours: mass spectrum (ion spray): m/z=518.3 (M+H).
Name
product
Quantity
6.45 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
5.4 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
85%

Synthesis routes and methods II

Procedure details

Slurry the product of Example 3 (2.8 g, 5.4 mmol) in a mixture of ethyl acetate, ethyl ether, and methanol (50 mL; 5:1:4). Cool the mixture in an ice bath and treat with 2M HCl in diethyl ether (4.1 mL, 8.2 mmol). Collect the resulting solid on filter paper, rinse with diethyl ether and dry at 45° C. (<2 mm of Hg) for 18 hours to give 2.84 grams of the title compound (95%): mass spectrum (ion spray): m/z=518.3 (M+H−HCl).
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
95%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1ccc2c(Oc3ccc(OCCN4CCCCC4)cc3)c(-c3ccc(S(C)(=O)=O)cc3)ccc2c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Methylsulfonyl-phenyl)-5-[4-(2-piperidin-1-ylethoxy)phenoxy]naphthalen-2-OL
Reactant of Route 2
Reactant of Route 2
6-(4-Methylsulfonyl-phenyl)-5-[4-(2-piperidin-1-ylethoxy)phenoxy]naphthalen-2-OL
Reactant of Route 3
6-(4-Methylsulfonyl-phenyl)-5-[4-(2-piperidin-1-ylethoxy)phenoxy]naphthalen-2-OL
Reactant of Route 4
6-(4-Methylsulfonyl-phenyl)-5-[4-(2-piperidin-1-ylethoxy)phenoxy]naphthalen-2-OL
Reactant of Route 5
Reactant of Route 5
6-(4-Methylsulfonyl-phenyl)-5-[4-(2-piperidin-1-ylethoxy)phenoxy]naphthalen-2-OL
Reactant of Route 6
Reactant of Route 6
6-(4-Methylsulfonyl-phenyl)-5-[4-(2-piperidin-1-ylethoxy)phenoxy]naphthalen-2-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.